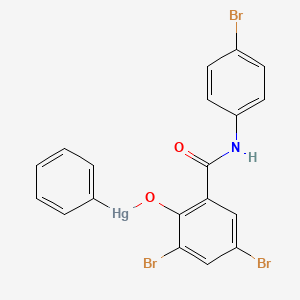

Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

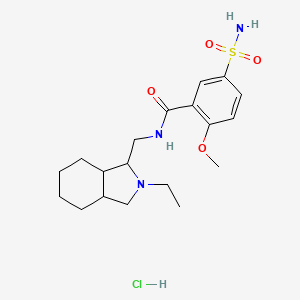

Quecksilber, (2,4-Dibrom-6-((p-Bromphenyl)carbamoyl)phenoxy)phenyl- ist eine komplexe Organoquecksilberverbindung mit der Summenformel C19-H12-Br3-Hg-N-O2 und einem Molekulargewicht von 726,64 g/mol . Diese Verbindung ist bekannt für ihre einzigartige Struktur, die mehrere Bromatome und eine Phenylcarbamoylgruppe umfasst, was sie zu einem interessanten Thema in verschiedenen Bereichen der wissenschaftlichen Forschung macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

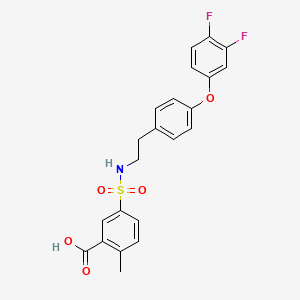

Die Synthese von Quecksilber, (2,4-Dibrom-6-((p-Bromphenyl)carbamoyl)phenoxy)phenyl- beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Bromierung von Phenolderivaten, gefolgt von der Einführung der Carbamoylgruppe durch eine Reaktion mit p-Bromphenylisocyanat. Der letzte Schritt beinhaltet die Kupplung der bromierten Phenoxyverbindung mit einem Quecksilbersalz unter kontrollierten Bedingungen, um die gewünschte Organoquecksilberverbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von automatisierten Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, wie Temperatur, Druck und pH-Wert, gewährleisten eine hohe Ausbeute und Reinheit des Endprodukts. Aufgrund der toxischen Natur von Quecksilberverbindungen sind Sicherheitsmaßnahmen von entscheidender Bedeutung.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl- typically involves multi-step organic reactions. The process begins with the bromination of phenol derivatives, followed by the introduction of the carbamoyl group through a reaction with p-bromophenyl isocyanate. The final step involves the coupling of the brominated phenoxy compound with a mercury salt under controlled conditions to form the desired organomercury compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Safety measures are crucial due to the toxic nature of mercury compounds.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Quecksilber, (2,4-Dibrom-6-((p-Bromphenyl)carbamoyl)phenoxy)phenyl- unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Quecksilber(II)-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können das Quecksilberzentrum in einen niedrigeren Oxidationszustand umwandeln.

Substitution: Halogenatome in der Verbindung können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Natriumiodid in Aceton können Halogenaustauschreaktionen erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zum Beispiel Quecksilber(II)-bromid-Derivate ergeben, während Substitutionsreaktionen verschiedene Organoquecksilberverbindungen mit unterschiedlichen funktionellen Gruppen erzeugen können.

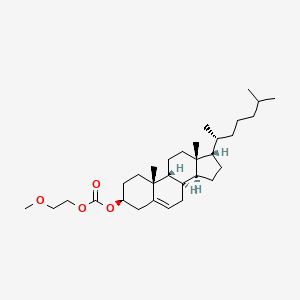

Wissenschaftliche Forschungsanwendungen

Quecksilber, (2,4-Dibrom-6-((p-Bromphenyl)carbamoyl)phenoxy)phenyl- hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese und Katalyse verwendet.

Biologie: Studien zu seinen Wechselwirkungen mit biologischen Molekülen und möglichen Anwendungen in biochemischen Assays.

Medizin: Untersuchungen zu seinen möglichen therapeutischen Eigenschaften und als diagnostisches Werkzeug.

Industrie: Einsatz bei der Entwicklung von fortschrittlichen Materialien und chemischen Prozessen.

Wirkmechanismus

Der Wirkmechanismus von Quecksilber, (2,4-Dibrom-6-((p-Bromphenyl)carbamoyl)phenoxy)phenyl- beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Proteinen. Die Verbindung kann an Thiolgruppen in Proteinen binden, was zu einer Hemmung der enzymatischen Aktivität führt. Diese Wechselwirkung stört zelluläre Prozesse und kann für therapeutische Zwecke oder biochemische Studien genutzt werden.

Wirkmechanismus

The mechanism of action of Mercury, (2,4-dibromo-6-((p-bromophenyl)carbamoyl)phenoxy)phenyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to inhibition of enzymatic activity. This interaction disrupts cellular processes and can be exploited for therapeutic purposes or biochemical studies.

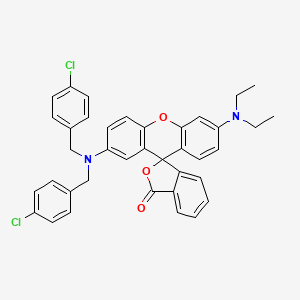

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Phenylquecksilberacetat: Eine weitere Organoquecksilberverbindung mit ähnlichen Anwendungen in Chemie und Biologie.

Quecksilber(II)-chlorid: Eine einfachere Quecksilberverbindung, die in verschiedenen industriellen und Forschungsanwendungen verwendet wird.

Einzigartigkeit

Quecksilber, (2,4-Dibrom-6-((p-Bromphenyl)carbamoyl)phenoxy)phenyl- ist einzigartig aufgrund seiner komplexen Struktur, die mehrere Bromatome und eine Phenylcarbamoylgruppe umfasst. Diese Komplexität ermöglicht spezifische Wechselwirkungen mit biologischen Molekülen und eine einzigartige Reaktivität in chemischen Prozessen, wodurch sie sich von einfacheren Quecksilberverbindungen unterscheidet.

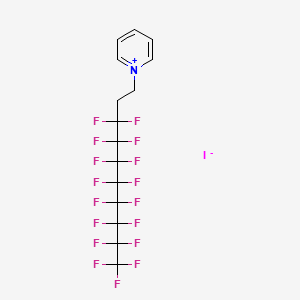

Eigenschaften

CAS-Nummer |

94255-67-1 |

|---|---|

Molekularformel |

C19H12Br3HgNO2 |

Molekulargewicht |

726.6 g/mol |

IUPAC-Name |

[2,4-dibromo-6-[(4-bromophenyl)carbamoyl]phenoxy]-phenylmercury |

InChI |

InChI=1S/C13H8Br3NO2.C6H5.Hg/c14-7-1-3-9(4-2-7)17-13(19)10-5-8(15)6-11(16)12(10)18;1-2-4-6-5-3-1;/h1-6,18H,(H,17,19);1-5H;/q;;+1/p-1 |

InChI-Schlüssel |

PJBMRDBETFOHRU-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC=C(C=C1)[Hg]OC2=C(C=C(C=C2Br)Br)C(=O)NC3=CC=C(C=C3)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.